4,6-Diphenyl-2-piperidin-1-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diphenyl-2-piperidin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with phenyl groups at the 4 and 6 positions and a piperidine ring at the 2 position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-2-piperidin-1-ylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-diphenylpyrimidine-2-amine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diphenyl-2-piperidin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where substituents can be introduced using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4,6-Diphenyl-2-piperidin-1-ylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-2-piperidin-1-ylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit Aurora kinase A by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
4,6-Diphenylpyrimidine-2-amine: Shares the pyrimidine core but lacks the piperidine ring.
4,6-Diphenyl-2-methylpyrimidine: Similar structure but with a methyl group instead of a piperidine ring.
Uniqueness: 4,6-Diphenyl-2-piperidin-1-ylpyrimidine is unique due to the presence of both phenyl and piperidine substituents, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a therapeutic agent, particularly in targeting specific enzymes involved in cancer progression.
Properties
IUPAC Name |
4,6-diphenyl-2-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c1-4-10-17(11-5-1)19-16-20(18-12-6-2-7-13-18)23-21(22-19)24-14-8-3-9-15-24/h1-2,4-7,10-13,16H,3,8-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFULQQOJRQIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.